6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
The synthesis of 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include fluorinated aromatic compounds, methoxy-substituted benzene derivatives, and pyrazole precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity of the final compound .
Chemical Reactions Analysis
6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, base, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It may be used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The mechanism of action of 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl): This compound also contains multiple fluorine atoms and aromatic rings, but differs in its overall structure and functional groups.
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate): Another fluorinated compound with different functional groups and applications.
Properties
IUPAC Name |
6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O/c1-30-17-8-6-16(7-9-17)29-23-18-10-15(25)11-20(26)22(18)27-12-19(23)21(28-29)13-2-4-14(24)5-3-13/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQHYNPURJVFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.